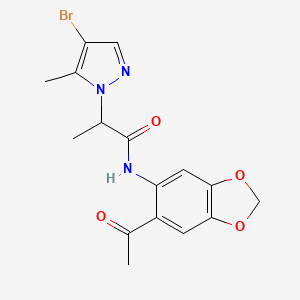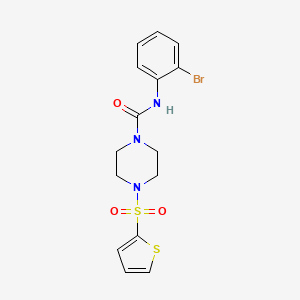![molecular formula C14H20FNO2S2 B4760022 N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4760022.png)
N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is an ion channel that regulates the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disease affecting approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF, but also has applications in other areas of scientific research.
Mécanisme D'action
N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide works by binding to a specific site on the CFTR channel, known as the “inh” site, and blocking the movement of chloride ions through the channel. This results in a decrease in the activity of CFTR and a reduction in the transport of chloride ions across cell membranes. The exact mechanism by which N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide binds to the inh site is not fully understood, but it is thought to involve interactions with specific amino acid residues within the channel pore.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. In vitro studies have demonstrated that N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide can inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 300 nM. In vivo studies have shown that N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide can improve the function of CFTR in animal models of CF, leading to improvements in lung function and other disease parameters.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide has several advantages as a tool for scientific research, including its high selectivity for CFTR and its ability to inhibit CFTR-mediated chloride transport in a dose-dependent manner. However, there are also some limitations to its use, including its relatively low potency compared to other CFTR inhibitors, and the potential for off-target effects at high concentrations.
Orientations Futures
There are many potential future directions for research involving N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective CFTR inhibitors based on the structure of N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide. Another area of focus is the use of N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide in combination with other drugs to improve the treatment of CF and other diseases. Finally, there is ongoing research into the role of CFTR in various physiological processes, and N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide is likely to continue to be an important tool in these efforts.
Applications De Recherche Scientifique
N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide has been used extensively in scientific research to study the function of CFTR and its role in various physiological processes. For example, N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide has been used to investigate the role of CFTR in regulating the transport of bicarbonate ions in the pancreas, and to study the regulation of CFTR by other ion channels and signaling pathways. N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide has also been used in drug discovery efforts aimed at identifying new therapeutic agents for CF and other diseases.
Propriétés
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S2/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUCWRZSWOMPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4759942.png)
![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4759943.png)
![N-1,3-benzodioxol-5-yl-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4759947.png)

![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide](/img/structure/B4759974.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyridine](/img/structure/B4759975.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4759990.png)
![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B4760004.png)
![ethyl 2-(ethyl{[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4760006.png)

![N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4760025.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4760033.png)